1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium)
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) is a synthetic phospholipid that serves as a substitute for naturally occurring phosphatidylserine. It is commonly used in scientific research due to its stability and effectiveness in various applications, including as a non-toxic and non-viral DNA vector .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) typically involves the following steps :
Esterification: The esterification of two oleic acid molecules with glycerol to form 1,2-dioleoyl-sn-glycerol.
Phosphorylation: The reaction of 1,2-dioleoyl-sn-glycerol with phosphoric acid and a halogenating agent (e.g., phosphorus trichloride) to produce 1,2-dioleoyl-sn-glycero-3-phosphate.
Amination: The conversion of the phosphate group to a phosphoserine group by reacting with serine.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, purification steps, and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including :
Oxidation: The double bonds in the oleic acid chains can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acidic or basic hydrolysis conditions, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized fatty acids, glycerol, and substituted phospholipids .
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications :
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the formation of lipid bilayers and liposomes for membrane studies.
Medicine: Utilized as a non-toxic and non-viral DNA vector for gene delivery.
Industry: Applied in the development of drug delivery systems and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) involves its integration into lipid bilayers and interaction with cellular membranes . It can form liposomes that encapsulate DNA, facilitating its delivery into cells. The compound’s molecular targets include membrane proteins and receptors, and it can influence pathways related to membrane fusion and signal transduction .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) is unique due to its stability and effectiveness as a DNA vector. Similar compounds include :
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium): Another phospholipid with similar properties but different head group.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (sodium): Used in similar applications but with an ethanolamine head group.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (sodium): Commonly used in lipid bilayer studies with a choline head group.
These compounds share similar fatty acid chains but differ in their head groups, which influence their specific applications and interactions .
Properties
Molecular Formula |
C42H77NNaO10P |
---|---|
Molecular Weight |
810.0 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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